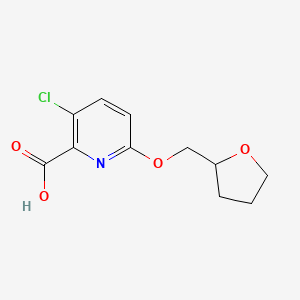
Tert-butyl 4-(4-cyano-3-methylphenoxy)piperidine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 4-(4-cyano-3-methylphenoxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C18H24N2O3 . It has a molecular weight of 316.39 .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring attached to a tert-butyl carboxylate group and a 4-cyano-3-methylphenoxy group . The exact structure can be determined using techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 462.0±45.0 °C and a predicted density of 1.14±0.1 g/cm3 . Its pKa is predicted to be -2.47±0.40 .Wissenschaftliche Forschungsanwendungen
Graphical Synthetic Routes of Vandetanib
Vandetanib's synthetic routes were reviewed, focusing on identifying a suitable industrial production route. The analysis highlighted that tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate and ethyl vanillate undergo a series of reactions, including substitution, deprotection, and methylation, culminating in the title compound, showcasing a favorable yield and commercial viability for manufacturing scale. This underscores the chemical's role in pharmaceutical synthesis, particularly for Vandetanib, an anticancer drug (W. Mi, 2015).
Applications in Asymmetric Synthesis
Tert-butyl 4-(4-cyano-3-methylphenoxy)piperidine-1-carboxylate is instrumental in the stereoselective synthesis of amines and their derivatives, leveraging chiral sulfinamides as chiral auxiliaries. The review spanning literature from 2010–2020 elucidated its pivotal role in generating structurally diverse N-heterocycles, such as piperidines, pyrrolidines, and azetidines. These compounds are integral to many natural products and therapeutically relevant entities, highlighting the chemical's significance in medicinal chemistry and drug design (R. Philip et al., 2020).
Environmental and Ecotoxicological Implications
While not directly related to this compound, studies on related compounds, such as 2,4-Di-Tert-Butylphenol and its analogs, have explored the environmental presence, fate, and ecotoxicity of synthetic phenolic antioxidants (SPAs). These studies reveal the widespread occurrence of SPAs in various environmental matrices and their potential endocrine disrupting effects and toxicity, underscoring the need for understanding the environmental impact of chemical compounds used in industrial applications (Runzeng Liu & S. Mabury, 2020).
Eigenschaften
IUPAC Name |
tert-butyl 4-(4-cyano-3-methylphenoxy)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-13-11-16(6-5-14(13)12-19)22-15-7-9-20(10-8-15)17(21)23-18(2,3)4/h5-6,11,15H,7-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEVIPNPIKLSDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2CCN(CC2)C(=O)OC(C)(C)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3,4-Dichlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1461485.png)
amine](/img/structure/B1461487.png)
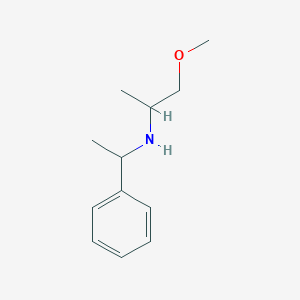
![(3-Methylbutan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1461490.png)

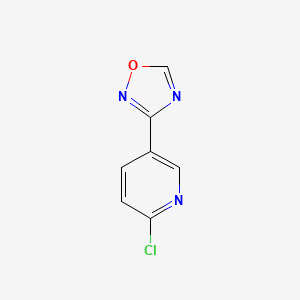
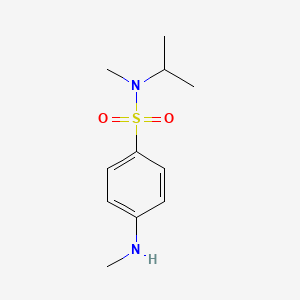
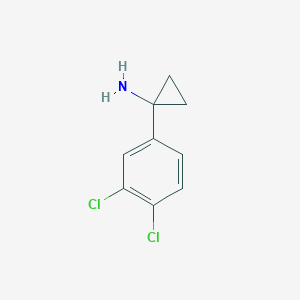
amine](/img/structure/B1461501.png)
![(3-Methylbutan-2-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B1461502.png)
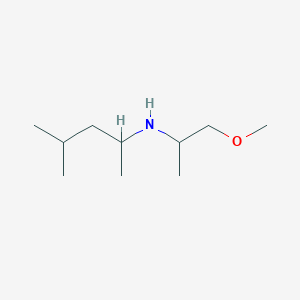
![Methyl 2-[(butan-2-yl)amino]acetate](/img/structure/B1461504.png)
